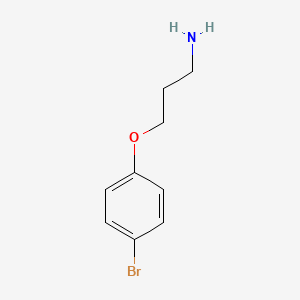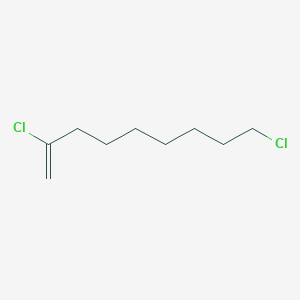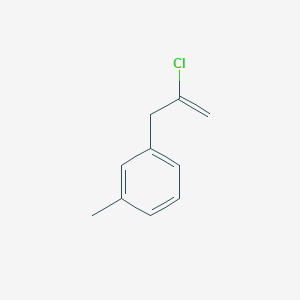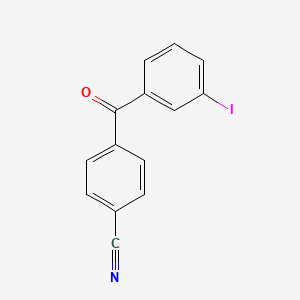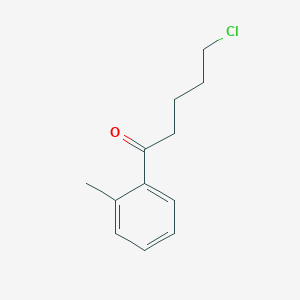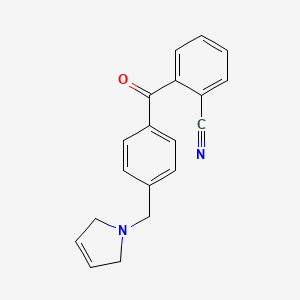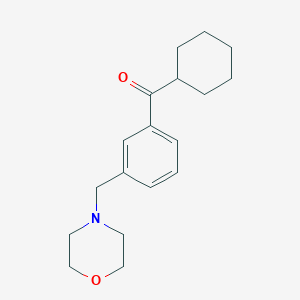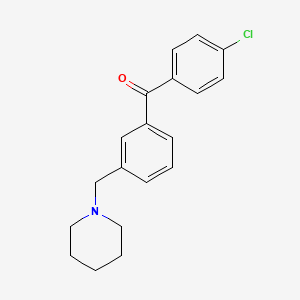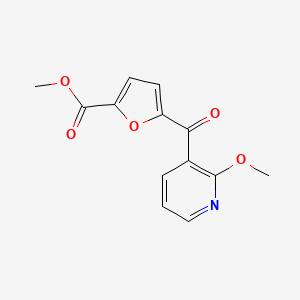
Methyl 5-(2-methoxypyridine-3-carbonyl)furan-2-carboxylate
Overview
Description
Methyl 5-(2-methoxypyridine-3-carbonyl)furan-2-carboxylate (MFC) is an organic compound with a wide range of applications in the fields of chemistry and biochemistry. It is a versatile compound that can be used as a reactant in organic synthesis, as a reagent in biochemical assays, and as a tool in biotechnological investigations. MFC is a relatively new compound and has been the subject of ongoing research over the past decade.
Scientific Research Applications
1. Mechanisms in Chemical Reactions
- Thermolysis Studies : Gillespie et al. (1979) investigated the thermolysis mechanism of related compounds, leading to the formation of structurally similar molecules like methyl 5-chloro-2-methoxythieno[3,2-b]furan-3-carboxylate. This study contributes to understanding the chemical behavior of furan carboxylates in thermolysis reactions (Gillespie et al., 1979).
2. Synthesis and Applications in Organic Chemistry
- Insulin Receptor Activators : Chou et al. (2006) explored the synthesis of 3-aryl-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids, demonstrating the utility of related furan compounds in synthesizing potential insulin receptor activators (Chou et al., 2006).
- Biobased Polyesters : Yi Jiang et al. (2014) conducted research on the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan, highlighting its application in creating novel biobased furan polyesters, which could have implications for sustainable materials (Yi Jiang et al., 2014).
3. Bioactive Compound Synthesis
- Antiprotozoal Agents : Ismail et al. (2004) synthesized novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, including derivatives of furan, for potential use as antiprotozoal agents (Ismail et al., 2004).
- Cytotoxicity and Antimicrobial Activity : Phutdhawong et al. (2019) studied the biological activities of methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives, including their cytotoxic effects against cancer cell lines and antimicrobial properties (Phutdhawong et al., 2019).
4. Heterocyclic Compound Synthesis
- Synthesis of Novel Heterocycles : Koza et al. (2013) reported the synthesis of new heterocyclic compounds using derivatives of methyl 2-(2-methoxy-2-oxoethyl)furan, demonstrating the compound's role in generating structurally diverse molecules (Koza et al., 2013).
5. Agricultural and Food Chemistry
- Maillard Reaction Products : Hofmann (1998) studied the formation of colored compounds in the Maillard reaction using furan-2-carboxaldehyde, which relates to the thermal behavior and potential applications of furan derivatives in food chemistry (Hofmann, 1998).
properties
IUPAC Name |
methyl 5-(2-methoxypyridine-3-carbonyl)furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-17-12-8(4-3-7-14-12)11(15)9-5-6-10(19-9)13(16)18-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNILAUXNZNFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)C2=CC=C(O2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642172 | |
| Record name | Methyl 5-(2-methoxypyridine-3-carbonyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898786-23-7 | |
| Record name | Methyl 5-[(2-methoxy-3-pyridinyl)carbonyl]-2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(2-methoxypyridine-3-carbonyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



